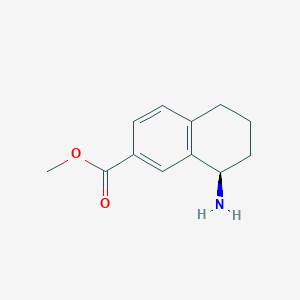

(R)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Description

(R)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a chiral tetrahydronaphthalene derivative featuring an amino group at the 8-position and a methyl ester at the 2-position. Its hydrochloride salt (CAS: 1246509-73-8) is commonly used in pharmaceutical research, with a molecular weight of 241.71 g/mol (C₁₂H₁₆ClNO₂) and 95% purity . The compound’s stereochemistry (R-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles.

Properties

IUPAC Name |

methyl (8R)-8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7,11H,2-4,13H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXJNEAOJHBQIZ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCC2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(CCC[C@H]2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Reduction

- The synthesis begins with a substituted naphthalene derivative, which is selectively reduced to the tetrahydronaphthalene ring system.

- Reduction typically employs catalytic hydrogenation or chemical reducing agents under controlled temperature conditions.

Amination at the 8th Position

- Amination is achieved through nucleophilic substitution or reductive amination reactions targeting the 8-position of the tetrahydronaphthalene ring.

- Reagents such as amines or ammonia derivatives are introduced under conditions favoring regioselectivity.

Esterification to Form the Methyl Ester

- The carboxylate group is introduced or converted into the methyl ester via esterification.

- Commonly, methanol is used as the alcohol source with acid catalysts such as sulfuric acid or methanesulfonic acid.

- Reaction conditions are optimized to avoid racemization and maintain the (R)-configuration.

Stereochemical Control

- Asymmetric synthesis or chiral resolution techniques are employed to obtain the (R)-enantiomer.

- Catalysts or chiral auxiliaries may be used during key steps, such as the addition-elimination or reduction steps.

- Reaction temperatures, solvents, and molar ratios are carefully controlled to maximize enantiomeric excess.

Representative Synthetic Procedure (Based on Literature Data)

| Step | Reaction | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of intermediate by addition-elimination | 5-methoxy-2-tetralone + R-(+)-α-phenylethylamine, catalyst (e.g., methanesulfonic acid), solvent (toluene, butyl acetate), 20–120 °C | Formation of chiral intermediate with high enantiomeric excess |

| 2 | Reduction of intermediate | Reducing agent: NaBH4 or LiBH4, solvent: tetrahydrofuran or ethanol, temperature: −30 to 20 °C | Reduction of ketone to alcohol maintaining stereochemistry |

| 3 | Esterification | Methanol, acid catalyst (e.g., sulfuric acid), reflux conditions | Formation of methyl ester group |

| 4 | Purification and isolation | Chromatography or crystallization | (R)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate with >99% purity and >99% enantiomeric excess |

Industrial Production Enhancements

- Use of continuous flow reactors to improve reaction control, safety, and scalability.

- Employment of palladium-carbon catalysts for selective hydrogenation steps.

- Optimization of molar ratios and solvent systems to maximize yield and minimize by-products.

- Implementation of salt formation and crystallization techniques to enhance purity and facilitate isolation.

Chemical Reaction Analysis

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Mild to moderate temperatures | Nitro or nitroso derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride | Ambient to low temperatures | Corresponding alcohol derivatives |

| Substitution | Alkyl halides, acyl chlorides | Base catalysis, room temperature | Substituted tetrahydronaphthalene derivatives |

These reactions are relevant for further functionalization or derivatization of the compound in research and industrial applications.

Summary Table of Key Properties

| Property | Data |

|---|---|

| CAS Number | 1213006-01-9 |

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | methyl (8R)-8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate |

| Stereochemistry | (R)-configuration |

| Common Solvents | Toluene, methanol, tetrahydrofuran, ethanol |

| Typical Catalysts | Methanesulfonic acid, palladium on carbon |

Research Findings and Notes

- The stereochemistry of the compound is crucial for its biological activity and synthetic utility.

- Asymmetric induction methods achieve high enantiomeric excess (up to 99.9%) and purity (~99%) in synthesis.

- The compound serves as a valuable intermediate in medicinal chemistry, facilitating the synthesis of pharmaceuticals with chiral centers.

- Continuous flow and catalytic hydrogenation techniques are preferred for industrial scale-up due to efficiency and control.

Chemical Reactions Analysis

Types of Reactions

®-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo several types of chemical reactions:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

®-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme interactions and receptor binding.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate ester group can participate in ester hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers

- (R)-Methyl 5-Amino-5,6,7,8-Tetrahydronaphthalene-2-Carboxylate Hydrochloride Structural Difference: Amino group at position 5 instead of 7. Implications: Altered hydrogen bonding and steric effects may influence receptor binding. Positional isomerism can significantly affect metabolic stability and bioavailability .

Oxidation State Variants

- Methyl 8-Oxo-5,6,7,8-Tetrahydronaphthalene-2-Carboxylate (CAS: 116047-26-8) Structural Difference: Ketone group at position 8 instead of an amino group. This variant is used in industrial and synthetic applications .

Substituent Modifications

- Methyl 3-Hydroxy-5-Oxo-5,6,7,8-Tetrahydronaphthalene-2-Carboxylate (2c) Structural Difference: Hydroxy and ketone groups at positions 3 and 5, respectively. Implications: Increased polarity due to hydroxylation enhances solubility (logP reduction). NMR data (¹H: δ 11.16 for -OH; ¹³C: δ 198.7 for ketone) confirm distinct electronic environments compared to the amino-substituted parent compound .

- (S)-Methyl 5-((Tetrahydro-2H-Pyran-2-yl)Oxy)-5,6,7,8-Tetrahydronaphthalene-2-Carboxylate

Stereochemical Variants

- (S)-Methyl 8-Amino-5,6,7,8-Tetrahydronaphthalene-2-Carboxylate Hydrochloride Structural Difference: S-configuration at the 8-position. Implications: Enantiomeric pairs may exhibit divergent biological activities. For example, (S)-forms could show lower affinity for target receptors compared to (R)-forms in chiral environments .

Functional Group Replacements

- 8-Amino-5,6,7,8-Tetrahydronaphthalene-2-Carboxylic Acid (CAS: 349101-96-8) Structural Difference: Free carboxylic acid at position 2 instead of methyl ester. Implications: Higher acidity (pKa ~4-5) affects solubility and bioavailability. The free acid is a precursor for prodrug synthesis .

Physicochemical Properties

Biological Activity

(R)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a chiral compound with significant biological activity and potential applications in medicinal chemistry and organic synthesis. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: methyl (8R)-8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

- CAS Number: 1213006-01-9

- Molecular Formula: C12H15NO2

- Molecular Weight: 205.25 g/mol

The compound features a tetrahydronaphthalene core with an amino group at the 8th position and a carboxylate ester group. Its chirality plays a crucial role in its biological interactions.

This compound interacts with various biological macromolecules through hydrogen bonding due to the amino group and participates in ester hydrolysis via the carboxylate group. These interactions can modulate enzyme activities and receptor binding, influencing numerous biological processes.

Biological Activity

Research has indicated several biological activities associated with this compound:

-

Antimicrobial Activity:

- The compound has shown potential antimicrobial properties against various bacterial strains. Studies suggest that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

-

Enzyme Inhibition:

- It has been identified as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical reactions within cells.

-

Neuroprotective Effects:

- Preliminary studies indicate that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases by preventing protein aggregation.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Properties

A study published in Nature explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was administered to mice exhibiting amyloid plaque formation. Results indicated that treatment significantly reduced plaque accumulation and improved cognitive function as measured by maze tests.

Table 2: Comparison of (R)-Methyl 8-Amino Compound with Its Enantiomer

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial; Neuroprotective |

| (S)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate | Structure | Reduced activity compared to R form |

The enantiomer (S)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate exhibits different biological activities and is generally less effective than its (R) counterpart.

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for preparing (R)-methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate, and how can reaction conditions be optimized for higher enantiomeric purity? A:

- Key Steps : Synthesis typically involves cyclization of substituted naphthalene precursors followed by stereoselective introduction of the amino group. For example, intermediates like methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (analogous to ) are protected (e.g., using dihydro-2H-pyran) and functionalized via nucleophilic substitution or reductive amination .

- Optimization : Enantiomeric purity is achieved using chiral auxiliaries or catalysts during amination. Reaction parameters (temperature, solvent polarity) and purification via chiral HPLC are critical. highlights similar compounds synthesized with 96–97% purity using column chromatography and recrystallization .

Structural Characterization

Q: Which spectroscopic and computational methods are most effective for confirming the stereochemistry and electronic environment of this compound? A:

- NMR/IR : and NMR confirm substituent positions and hydrogen bonding (e.g., amine protons at δ 1.5–2.5 ppm). IR identifies ester carbonyl (~1700 cm) and amine stretches (~3300 cm) .

- X-ray Crystallography : Resolves absolute (R)-configuration, as seen in structurally related naphthalene derivatives ( ).

- DFT Calculations : Predict electronic effects of substituents (e.g., methoxy vs. amino groups) on reactivity .

Advanced Enantioselective Synthesis

Q: How do enantioselective synthetic strategies for the (R)-isomer differ from those for the (S)-isomer, and what challenges arise in scale-up? A:

- Chiral Catalysts : Asymmetric hydrogenation or enzymatic resolution (e.g., lipases) can differentiate enantiomers. notes the (S)-isomer’s synthesis via hydrochloride salt formation, suggesting analogous approaches for the (R)-form .

- Scale-Up Challenges : Steric hindrance from the tetrahydronaphthalene core reduces reaction rates. Continuous-flow systems or immobilized catalysts improve yields .

Biological Activity and SAR Studies

Q: What structure-activity relationships (SAR) have been identified for this compound in pharmacological contexts? A:

- Amino Group Impact : The 8-amino group enhances binding to targets like G-protein-coupled receptors (GPCRs) compared to hydroxyl or methoxy analogs ( compares bioactivity of similar compounds) .

- Ester vs. Carboxylic Acid : Methyl ester improves cell permeability over free carboxylic acid derivatives ( highlights stability differences) .

Data Contradictions in Biological Assays

Q: How can researchers resolve contradictions in reported biological activity data for this compound? A:

- Purity Checks : Impurities (e.g., residual solvents) may skew results. Use LC-MS/HPLC (≥95% purity thresholds, as in ) .

- Stereochemical Verification : Contradictions often arise from undetected racemization. Confirm configuration via circular dichroism (CD) or chiral chromatography .

Purification Methodologies

Q: What chromatographic techniques are optimal for isolating this compound from reaction mixtures? A:

- Normal-Phase Chromatography : Separates polar impurities using silica gel and ethyl acetate/hexane gradients ( used 15% ethyl acetate:hexane) .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak® AD-H) resolve enantiomers with >99% ee .

Stability and Storage

Q: What are the degradation pathways of this compound under ambient conditions, and how should it be stored for long-term stability? A:

- Degradation Pathways : Hydrolysis of the ester group to carboxylic acid occurs in humid environments ( notes similar instability in tetralin derivatives) .

- Storage : Store at –20°C under inert gas (argon) in amber vials to prevent oxidation and photodegradation .

Comparative Reactivity with Analogues

Q: How does the reactivity of the (R)-isomer differ from its structural analogs, such as chlorine-substituted derivatives? A:

- Amino vs. Chlorine : The amino group participates in nucleophilic substitutions (e.g., acylations), while chlorine acts as a leaving group ( shows chlorine derivatives undergoing SNAr reactions) .

- Steric Effects : The (R)-configuration may hinder access to certain reaction sites compared to planar naphthalene analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.